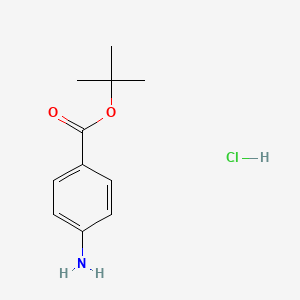

tert-Butyl 4-aminobenzoate hydrochloride

Description

Properties

Molecular Formula |

C11H16ClNO2 |

|---|---|

Molecular Weight |

229.70 g/mol |

IUPAC Name |

tert-butyl 4-aminobenzoate;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8;/h4-7H,12H2,1-3H3;1H |

InChI Key |

DWQHCCQMQAXTHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Protection of the carboxylic acid group of 4-aminobenzoic acid as a tert-butyl ester.

- Formation of the hydrochloride salt of the amino group for improved stability and crystallinity.

Two main routes are commonly reported:

- Direct esterification of 4-aminobenzoic acid using isobutylene in the presence of acid catalysts.

- Reduction of nitro-precursors followed by esterification and salt formation.

Esterification via Isobutylene and Acid Catalysts

A well-documented method involves reacting 4-aminobenzoic acid with isobutylene under acidic conditions to form the tert-butyl ester. The acid catalysts used include p-toluenesulfonic acid (PTSA), sulfuric acid, or silica impregnated with sulfuric acid. The reaction is typically carried out in solvents such as dichloromethane or dioxane under controlled temperatures (10–35°C) for 1–8 days.

- One-step process from the amino acid to the tert-butyl ester hydrochloride salt, avoiding protection-deprotection cycles of the amino group.

- High conversion rates and simple work-up involving washing with bicarbonate solution, water, and brine.

- Applicable to amino acids with or without hydroxyl groups.

- Minimal side-product formation, making the process scalable industrially.

| Reagent/Condition | Details |

|---|---|

| Starting material | 4-Aminobenzoic acid |

| Solvent | Dichloromethane or dioxane |

| Acid catalyst | PTSA or silica impregnated with H2SO4 |

| Alkene for esterification | Isobutylene |

| Temperature | 10–35°C |

| Reaction time | 1–8 days |

| Work-up | Wash with 10% bicarbonate, water, brine |

| Product | This compound |

This method is adapted from similar amino acid esterification processes (e.g., threonine and phenylalanine esters), which provide good yields and purity of the hydrochloride salt.

Reduction of Nitro Precursors Followed by Esterification

Another approach involves synthesizing the tert-butyl 4-nitrobenzoate intermediate, followed by catalytic hydrogenation to reduce the nitro group to the amino group.

- Synthesis of 4-nitrobenzoate ester (tert-butyl 4-nitrobenzoate) by reacting 4-nitrobenzoyl chloride with tert-butyl alcohol or tert-butyl catechol derivatives.

- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere at room temperature to convert the nitro group to an amino group.

- Isolation of the hydrochloride salt by acidification.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of 4-nitrobenzoyl chloride with tert-butyl alcohol | Reflux in dichloromethane with pyridine catalyst | 80 | Purified by recrystallization |

| Catalytic hydrogenation | Pd/C catalyst, H2 (50 psi), room temp, 4 h | 75 | Product recrystallized from ethanol |

| Salt formation | Acidification with HCl | Quantitative | Forms hydrochloride salt |

This method allows for controlled synthesis with confirmed chemical structure by FT-IR and NMR spectroscopy.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Acid | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification with isobutylene | PTSA or silica/H2SO4 | Dichloromethane/Dioxane | 10–35°C | 1–8 days | High | One-step, scalable, minimal impurities |

| Nitro precursor hydrogenation | Pd/C | Ethyl acetate | Room temp, 50 psi H2 | 4 h | 75 | Two-step, requires isolation of intermediates |

| Catalytic reduction with NaOH | Pd/C, NaOH | Aqueous | Room temp | 2–8 h | Variable | Optimized by stirring speed and alkali type |

Purification and Characterization

- The hydrochloride salt is typically isolated by acidification with hydrochloric acid after esterification or reduction.

- Purification involves washing with bicarbonate solution, water, and brine to remove impurities.

- Crystallization from solvents such as ethanol or acetone enhances purity.

- Characterization techniques include melting point determination, FT-IR, and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-aminobenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates.

Scientific Research Applications

Chemistry: tert-Butyl 4-aminobenzoate hydrochloride is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays .

Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of antifolate compounds, which are important in cancer treatment .

Industry: In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of tert-butyl 4-aminobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

tert-Butyl 4-aminobenzoate Hydrochloride

Procaine Hydrochloride (2-(Diethylamino)ethyl 4-aminobenzoate Hydrochloride)

tert-Butyl 4-aminobenzylcarbamate Hydrochloride (CAS 162046-50-6)

- Structure : Carbamate (tert-butyl) + hydrochloride salt.

- Properties : Greater hydrolytic stability than esters due to the carbamate group; used in peptide synthesis and prodrug design.

- Similarity Score: 0.96 relative to this compound .

Substituent Position and Steric Effects

tert-Butyl 3-aminophenethylcarbamate (CAS 94838-59-2)

Butyl 4-aminobenzoate (CRC Entry 1498)

Key Findings :

- Hydrolytic Stability: Carbamates (e.g., tert-butyl 4-aminobenzylcarbamate) resist hydrolysis better than esters, making them preferred for prolonged drug activity .

- Solubility: Hydrochloride salts enhance water solubility, as seen in tert-butyl 4-aminobenzoate HCl vs. its non-salt analog .

- Steric Effects : The tert-butyl group in esters slows enzymatic degradation, improving bioavailability in drug candidates .

Q & A

Q. What are the optimized synthetic routes for tert-butyl 4-aminobenzoate hydrochloride, and how can yield improvements be validated experimentally?

The compound can be synthesized via reductive amination of benzyl 4-aminobenzoate with aldehydes, followed by sulfonylation and deprotection steps. Key methodologies include:

- Reductive amination : Use benzyl 4-aminobenzoate as a starting material with aldehydes under hydrogenation conditions (e.g., Pd/C catalyst) to achieve high yields (>80%) .

- Protecting group strategy : Employ tert-butyl esters for amine protection, followed by acidic deprotection (e.g., trifluoroacetic acid) to isolate the final hydrochloride salt .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and mass spectrometry. Yield optimization can involve varying reaction time, temperature, or catalyst loading .

Q. Which spectroscopic and physical characterization methods are most reliable for confirming the identity of this compound?

- IR spectroscopy : Compare the carbonyl stretch (C=O) near 1680–1720 cm⁻¹ and NH stretches (3300–3500 cm⁻¹) to reference spectra .

- Melting point : The hydrochloride salt typically melts at 108–110°C, a critical identifier for crystallinity and purity .

- NMR analysis : ¹H NMR should show characteristic peaks: tert-butyl protons at ~1.4 ppm (singlet) and aromatic protons (4-aminobenzoate) at 6.5–7.8 ppm. Discrepancies in splitting patterns may indicate impurities .

- Mass spectrometry : Confirm molecular ion peaks at m/z 193.24 (free base) and 272.77 (hydrochloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for tert-butyl 4-aminobenzoate derivatives?

Discrepancies may arise from structural analogs (e.g., procaine hydrochloride) or experimental variables:

- Structural differentiation : Confirm the absence of ester hydrolysis byproducts (e.g., 4-aminobenzoic acid) using HPLC under acidic conditions .

- Biological assay standardization : Compare studies using identical cell lines (e.g., neuronal cells for sodium channel inhibition) and control for pH, solvent (DMSO vs. saline), and concentration ranges .

- Mechanistic studies : Use patch-clamp electrophysiology to directly assess ion channel modulation (e.g., SCN5A inhibition) and rule off-target effects via knockout models .

Q. What methodologies are recommended for analyzing the stability of this compound under varying storage conditions?

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC for peaks corresponding to tert-butyl cleavage or hydrolysis .

- Solvent compatibility : Assess solubility and stability in DMSO, water, and ethanol using UV-Vis spectroscopy (λmax ~260 nm for aromatic absorption) .

- Long-term storage : Store lyophilized samples at –20°C under inert gas (N₂) to prevent oxidation. Purity (>95%) should be verified every 6 months .

Q. How can researchers design experiments to probe the structure-activity relationship (SAR) of this compound in ion channel modulation?

- Analog synthesis : Modify the tert-butyl group (e.g., isopropyl or benzyl esters) and compare sodium/potassium channel inhibition using HEK293 cells expressing SCN5A .

- Pharmacophore mapping : Perform molecular docking studies (e.g., AutoDock Vina) to identify critical interactions with channel residues (e.g., Tyr-401 in SCN5A) .

- In vivo validation : Test analogs in rodent models of chronic pain, measuring motor/sensory function to differentiate efficacy from toxicity .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how can they be mitigated?

- Matrix interference : Use solid-phase extraction (SPE) with C18 columns to isolate the compound from plasma or serum. Validate recovery rates (≥85%) via spiked samples .

- Detection limits : Employ LC-MS/MS with multiple reaction monitoring (MRM) for enhanced sensitivity (LOQ < 1 ng/mL) .

- Internal standards : Deuterated analogs (e.g., d₃-tert-butyl) improve quantification accuracy by correcting for ionization variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.